Hydron;2-hydroxypropanoate Hydron;2-hydroxypropanoate Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.
2-Hydroxypropanoic acid, also known as lactic acid or lactate, belongs to the class of organic compounds known as alpha hydroxy acids and derivatives. These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon. 2-Hydroxypropanoic acid is a drug which is used for use as an alkalinizing agent. 2-Hydroxypropanoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Hydroxypropanoic acid participates in a number of enzymatic reactions. In particular, 2-hydroxypropanoic acid can be biosynthesized from propionic acid. 2-Hydroxypropanoic acid is also a parent compound for other transformation products, including but not limited to, ethyl 2-hydroxypropanoate, 3-(imidazol-5-yl)lactic acid, and lactate ester. 2-Hydroxypropanoic acid is an odorless tasting compound that can be found in a number of food items such as common grape, sunflower, garden tomato (var. ), and red raspberry. This makes 2-hydroxypropanoic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 26100-51-6
VCID: VC0036391
InChI: InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
SMILES: [H+].CC(C(=O)[O-])O
Molecular Formula: C3H6O3
C3H6O3
CH3CHOHCOOH
HC3H5O3
Molecular Weight: 90.08 g/mol

Hydron;2-hydroxypropanoate

CAS No.: 26100-51-6

Main Products

VCID: VC0036391

Molecular Formula: C3H6O3
C3H6O3
CH3CHOHCOOH
HC3H5O3

Molecular Weight: 90.08 g/mol

Hydron;2-hydroxypropanoate - 26100-51-6

CAS No. 26100-51-6
Product Name Hydron;2-hydroxypropanoate
Molecular Formula C3H6O3
C3H6O3
CH3CHOHCOOH
HC3H5O3
Molecular Weight 90.08 g/mol
IUPAC Name hydron;2-hydroxypropanoate
Standard InChI InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
Standard InChIKey JVTAAEKCZFNVCJ-UHFFFAOYSA-N
SMILES [H+].CC(C(=O)[O-])O
Canonical SMILES [H+].CC(C(=O)[O-])O
Boiling Point 122 °C at 1.50E+01 mm Hg
122 °C at 15 mm Hg
Colorform Crystals (melt at 16.8 °C)
Yellow to colorless crystals or syrupy 50% liquid
Viscous, colorless to yellow liquid or colorless to yellow crystals
Glassy material
High-molecular-weight poly(lactic acid) is a colorless, glossy, stiff thermoplastic polyme
Density 1.2 at 68 °F (USCG, 1999)
1.2060 g/cu cm at 21 °C
1.25 g/cu cm
Relative density (water = 1): 1.2
1.200-1.209
Flash Point 113 °C (235 °F) - closed cup
110 °C c.c.
Melting Point 16.8 °C
40.8666666667 °C
17 °C
Physical Description Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.
Liquid
Colourless or yellowish, nearly odourless, syrupy liquid to solid
liquid
VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS.
colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
Description Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.
2-Hydroxypropanoic acid, also known as lactic acid or lactate, belongs to the class of organic compounds known as alpha hydroxy acids and derivatives. These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon. 2-Hydroxypropanoic acid is a drug which is used for use as an alkalinizing agent. 2-Hydroxypropanoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Hydroxypropanoic acid participates in a number of enzymatic reactions. In particular, 2-hydroxypropanoic acid can be biosynthesized from propionic acid. 2-Hydroxypropanoic acid is also a parent compound for other transformation products, including but not limited to, ethyl 2-hydroxypropanoate, 3-(imidazol-5-yl)lactic acid, and lactate ester. 2-Hydroxypropanoic acid is an odorless tasting compound that can be found in a number of food items such as common grape, sunflower, garden tomato (var. ), and red raspberry. This makes 2-hydroxypropanoic acid a potential biomarker for the consumption of these food products.
Shelf Life Stable under recommended storage conditions.
Solubility 1000000 mg/L
11.10 M
1000 mg/mL
Completely soluble in water
Miscible with water
Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.
Miscible with glycerol
Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.
Insoluble in water
Soluble in chloroform, furan, 1,4-dioxane, 1,3-dioxolane, pyridine. Insoluble in alcohols.
Insoluble in acetonitrile. From solubility studies done at the USDA, polylactiic acid was soluble in benzene, chloroform, 1,4-dioxane, and tetrahydrofuran.
Solubility in water: miscible
miscible with water, glycerol, glycols, oils
miscible at room temperature (in ethanol)
Synonyms 2 Hydroxypropanoic Acid
2 Hydroxypropionic Acid
2-Hydroxypropanoic Acid
2-Hydroxypropionic Acid
Ammonium Lactate
D Lactic Acid
D-Lactic Acid
L Lactic Acid
L-Lactic Acid
Lactate
Lactate, Ammonium
Lactic Acid
Propanoic Acid, 2-Hydroxy-, (2R)-
Propanoic Acid, 2-Hydroxy-, (2S)-
Sarcolactic Acid
Vapor Pressure 0.08 mmHg
0.0813 mm Hg at 25 °C
Reference 1. Brooks GA. The Science and Translation of Lactate Shuttle Theory. Cell Metab. 2018 Apr 3;27(4):757-785. doi: 10.1016/j.cmet.2018.03.008. PMID: 29617642.

2. Algiert-Zielińska B, Mucha P, Rotsztejn H. Lactic and lactobionic acids as typically moisturizing compounds. Int J Dermatol. 2019 Mar;58(3):374-379. doi: 10.1111/ijd.14202. Epub 2018 Sep 30. PMID: 30270529.

3. Vincent JL, Quintairos E Silva A, Couto L Jr, Taccone FS. The value of blood lactate kinetics in critically ill patients: a systematic review. Crit Care. 2016 Aug 13;20(1):257. doi: 10.1186/s13054-016-1403-5. PMID: 27520452; PMCID: PMC4983759.

4. Abdel-Rahman MA, Tashiro Y, Sonomoto K. Lactic acid production from lignocellulose-derived sugars using lactic acid bacteria: overview and limits. J Biotechnol. 2011 Dec 20;156(4):286-301. doi: 10.1016/j.jbiotec.2011.06.017. Epub 2011 Jun 23. PMID: 21729724.

5. Harada R, Yuzuki M, Ito K, Shiga K, Bamba T, Fukusaki E. Microbe participation in aroma production during soy sauce fermentation. J Biosci Bioeng. 2018 Jun;125(6):688-694. doi: 10.1016/j.jbiosc.2017.12.004. Epub 2018 Feb 1. PMID: 29366719.
PubChem Compound 19789253
Last Modified Nov 11 2021
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